2-Hydroxy-2-(oxetan-3-yl)acetic acid
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Overview
Description
2-Hydroxy-2-(oxetan-3-yl)acetic acid is an organic compound featuring a four-membered oxetane ring, which is known for its unique chemical properties and reactivity. The presence of the oxetane ring imparts significant strain to the molecule, making it an interesting subject for chemical research and applications. This compound is of particular interest in medicinal chemistry and synthetic organic chemistry due to its potential as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid typically involves the formation of the oxetane ring followed by functionalization to introduce the hydroxy and acetic acid groups. One common method involves the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening followed by ring closure . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition . These methods are chosen for their efficiency and ability to produce the compound in high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(oxetan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxetane derivatives, alcohols, and other functionalized compounds that retain the oxetane ring structure .
Scientific Research Applications
2-Hydroxy-2-(oxetan-3-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(oxetan-3-yl)acetic acid involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The oxetane ring’s strain and reactivity are key factors in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Hydroxy-2-(oxetan-3-yl)acetic acid is unique due to the presence of both the hydroxy and acetic acid functional groups, which provide additional reactivity and potential for further functionalization. This makes it a versatile building block in synthetic chemistry and a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
2-hydroxy-2-(oxetan-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(5(7)8)3-1-9-2-3/h3-4,6H,1-2H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZBOASSRSBTEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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